Product packaging for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane(Cat. No.:CAS No. 414881-16-6)

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane

Cat. No.: B2757381
CAS No.: 414881-16-6
M. Wt: 222.307
InChI Key: STEZMSBIRVCTTH-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane (CAS 414881-16-6) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,4-diazepane scaffold, a seven-membered ring system that is recognized in scientific literature as a privileged structure in medicinal chemistry . Privileged scaffolds are molecular frameworks capable of providing high-affinity ligands for multiple receptors, making them highly valuable starting points for the development of novel therapeutic agents . The compound is substituted with a 3-fluorobenzyl group and a methyl group, modifications that are typically explored to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability . The 1,4-diazepane core and its analogues are extensively researched for their application in designing enzyme inhibitors and GPCR ligands . Furthermore, structural analogues of this diazepane scaffold have been investigated in preclinical studies for targeting the central nervous system, with research exploring their potential as antagonists for receptors like the orexin receptor . This product is intended for research purposes as a building block or intermediate in the synthesis and development of new biologically active compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19FN2 B2757381 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane CAS No. 414881-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEZMSBIRVCTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Fluorobenzyl 4 Methyl 1,4 Diazepane

Retrosynthetic Analysis and Key Disconnections of the Chemical Compound

A retrosynthetic analysis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane reveals several logical bond disconnections that lead to simpler, commercially available, or readily synthesizable precursors. The primary disconnections involve the carbon-nitrogen bonds of the diazepane ring.

Disconnection I (C-N Bond of the Benzyl (B1604629) Group): The most straightforward disconnection is at the N1-benzyl bond. This leads to 1-methyl-1,4-diazepane and a suitable 3-fluorobenzyl electrophile, such as 3-fluorobenzyl bromide or chloride. This approach falls under the category of N-alkylation.

Disconnection II (C-N Bond of the Methyl Group): Alternatively, disconnection of the N4-methyl bond would yield 1-(3-fluorobenzyl)-1,4-diazepane and a methylating agent. This is a less common primary approach for this specific target but is a valid synthetic consideration.

Disconnection III (Ring Disconnections): A more fundamental retrosynthetic approach involves breaking the 1,4-diazepane ring itself. This can be envisioned through several pathways, typically leading to acyclic diamine and dielectrophile precursors. For instance, a double disconnection across the C2-N1 and C7-N1 bonds, followed by further disconnections, could lead back to precursors like N-methylethylenediamine and a three-carbon dielectrophile.

These retrosynthetic pathways guide the selection of appropriate synthetic strategies, as detailed in the subsequent sections.

Classical and Established Synthetic Routes to 1,4-Diazepane Derivatives

The synthesis of the core 1,4-diazepane structure and its subsequent functionalization are well-established in organic chemistry.

N-Alkylation and N-Acylation Approaches for Substituent Incorporation

Once the 1,4-diazepane nucleus is formed, or if a commercially available derivative is used, the substituents at the N1 and N4 positions can be introduced via N-alkylation or N-acylation followed by reduction. nih.gov

For the synthesis of this compound, a common and direct method is the N-alkylation of 1-methyl-1,4-diazepane with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride) in the presence of a base to neutralize the generated hydrohalic acid. mdpi.com Suitable bases include potassium carbonate or triethylamine (B128534), and the reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF.

Alternatively, reductive amination provides another powerful method for N-alkylation. nih.gov This involves the reaction of a secondary amine, such as 1-methyl-1,4-diazepane, with an aldehyde or ketone, in this case, 3-fluorobenzaldehyde (B1666160). The intermediate iminium ion is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the tertiary amine. This one-pot procedure is often high-yielding and avoids the handling of reactive alkyl halides.

N-acylation, followed by reduction, is another two-step approach. For example, 1-methyl-1,4-diazepane could be acylated with 3-fluorobenzoyl chloride to form the corresponding amide, which is then reduced to the benzyl amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Substitution Method Reagents Intermediate Reducing Agent (if applicable)
Direct N-Alkylation1-methyl-1,4-diazepane, 3-fluorobenzyl halide, BaseNoneN/A
Reductive Amination1-methyl-1,4-diazepane, 3-fluorobenzaldehydeIminium ionNaBH₄, NaBH(OAc)₃
N-Acylation/Reduction1-methyl-1,4-diazepane, 3-fluorobenzoyl chlorideAmideLiAlH₄

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound.

One-Pot and Multicomponent Reaction (MCR) Strategies

A hypothetical MCR for the target molecule could involve the reaction of ethylenediamine, formaldehyde (B43269) (as a source of the methyl group), and 3-fluorobenzaldehyde in a domino reaction sequence. However, controlling the selectivity of such a reaction to obtain the desired 1,4-disubstituted product can be challenging.

More practically, a one-pot procedure could involve the formation of the 1,4-diazepane ring followed by in-situ N-alkylation. For instance, the cyclization of N-methylethylenediamine with a suitable three-carbon dielectrophile could be followed by the direct addition of 3-fluorobenzyl bromide to the reaction mixture to achieve the final product in a single pot.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Rhodium, Silver)

Transition metal catalysis has revolutionized the formation of C-N bonds and offers powerful tools for the synthesis of 1,4-diazepane derivatives. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the C-N bonds of the diazepane ring. An intramolecular double amination of a linear precursor containing two amine functionalities and two appropriately positioned leaving groups could be a viable, albeit complex, strategy. More relevant to the target molecule is the palladium-catalyzed N-arylation or N-benzylation. While less common for simple benzyl groups, related palladium-catalyzed carboamination reactions have been developed for the synthesis of saturated 1,4-benzodiazepines, demonstrating the potential of this approach for forming seven-membered nitrogen heterocycles. nih.gov

Ruthenium catalysts have been employed in hydrogen borrowing catalysis for the synthesis of 1,4-diazacycles. organic-chemistry.org This method allows for the coupling of diols and diamines, providing an environmentally friendly route to the diazepane core. Subsequent N-alkylation would then be required to introduce the methyl and 3-fluorobenzyl groups.

Copper-catalyzed reactions are also prominent in C-N bond formation. For instance, copper-catalyzed intramolecular cross-coupling has been used to synthesize azetidine-fused 1,4-diazepine derivatives. nih.gov While not directly applicable to the target molecule, this highlights the utility of copper catalysis in constructing related seven-membered rings.

Catalyst Type Reaction Application to Target Synthesis
PalladiumBuchwald-Hartwig Amination, CarboaminationRing formation or N-benzylation
RutheniumHydrogen Borrowing CatalysisFormation of the 1,4-diazepane core
CopperIntramolecular C-N CouplingRing formation in related systems

Stereoselective and Asymmetric Synthetic Approaches

The synthesis of specific enantiomers or diastereomers of this compound would necessitate the use of stereoselective or asymmetric synthetic methods. Although the public domain lacks specific examples for this exact molecule, several established strategies for analogous 1,4-diazepane structures provide a roadmap for how such a synthesis could be achieved.

One common approach involves the use of a chiral pool, starting from readily available and enantiomerically pure precursors. For instance, the synthesis of chiral 1,4-diazepanes has been accomplished starting from amino acids or other naturally occurring chiral molecules. This strategy ensures that the stereochemistry is set from the beginning of the synthetic sequence.

Alternatively, asymmetric catalysis could be employed to introduce chirality during the reaction sequence. For example, asymmetric reductive amination is a powerful tool for the synthesis of chiral amines and could potentially be adapted for the formation of the diazepane ring or the introduction of the methyl group at a chiral center if one were present on the diazepane ring. researchgate.net Copper-catalyzed asymmetric intramolecular reductive cyclization has also been successfully used for the synthesis of dibenzo[b,d]azepines, demonstrating the feasibility of creating chiral seven-membered ring systems with high enantioselectivity. us.es

A hypothetical stereoselective synthesis of a chiral analog of this compound could involve the reaction of an enantiopure diamine with a suitable electrophile, followed by N-alkylation. The choice of chiral auxiliary or catalyst would be crucial in controlling the stereochemical outcome.

Green Chemistry and Mechanochemical Methods in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this could involve the use of safer solvents, minimizing waste, and employing catalytic methods.

Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based methods. rsc.org Mechanochemical N-alkylation of imides and other nitrogen-containing heterocyles has been demonstrated to be efficient and often proceeds in the absence of a solvent, thereby reducing volatile organic compound (VOC) emissions. nih.gov The synthesis of this compound could potentially be achieved through the mechanochemical reaction of 1-methyl-1,4-diazepane with 3-fluorobenzyl halide.

Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols presents a sustainable method that could be explored for the synthesis of the target compound. rsc.org This would involve the reaction of 1-methyl-1,4-diazepane with 3-fluorobenzyl alcohol in the presence of a recyclable catalyst.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry ApproachPotential Application in SynthesisAdvantages
MechanochemistryDirect N-alkylation of 1-methyl-1,4-diazepane with 3-fluorobenzyl halide under solvent-free ball-milling conditions.Reduced or eliminated solvent use, potentially faster reaction times, and lower energy consumption.
Heterogeneous CatalysisN-alkylation using 3-fluorobenzyl alcohol with a recyclable catalyst such as cobalt nanoparticles.Catalyst reusability, reduced waste, and potentially milder reaction conditions.
Use of Greener SolventsReplacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids in conventional synthetic routes.Reduced environmental impact and improved process safety.

Purification and Isolation Techniques for the Chemical Compound

The purification of this compound, a tertiary amine, requires consideration of its basic nature, which can lead to challenges in traditional chromatographic methods using silica (B1680970) gel. The basic amine can interact strongly with the acidic silanol (B1196071) groups on the silica surface, resulting in poor peak shape, tailing, and potential decomposition of the compound on the column. biotage.com

Several strategies can be employed to mitigate these issues. One common approach is to add a competing amine, such as triethylamine or ammonia, to the mobile phase during column chromatography. biotage.com This competing base neutralizes the acidic sites on the silica gel, allowing the target compound to elute more cleanly.

Alternatively, amine-functionalized silica gel can be used as the stationary phase. biotage.com This modified silica has a less acidic surface, which minimizes the undesirable interactions with basic compounds and often allows for purification with simpler solvent systems, such as hexane/ethyl acetate, without the need for basic additives.

For non-chromatographic purification, distillation under reduced pressure could be a viable option, provided the compound is thermally stable and has a suitable boiling point. Crystallization of a salt form, such as the hydrochloride salt, is another common method for purifying amines. This can be achieved by treating the free base with an acid, such as hydrochloric acid, to form a crystalline salt that can be isolated by filtration.

The following table outlines common purification techniques for tertiary amines like this compound:

Purification TechniqueDescriptionConsiderations
Column Chromatography with Basic ModifierStandard silica gel chromatography with the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent.Effective for improving peak shape and recovery of basic compounds. The modifier needs to be removed from the final product.
Column Chromatography on Amine-Functionalized SilicaUtilizes a stationary phase where the silica surface is modified with amino groups, reducing acidic interactions.Often provides better separation and requires simpler mobile phases compared to standard silica gel.
DistillationPurification based on differences in boiling points. Typically performed under reduced pressure to lower the boiling point and prevent decomposition.Suitable for thermally stable liquids. Requires the compound to have a distinct boiling point from impurities.
Crystallization of a SaltConversion of the basic free amine to a salt (e.g., hydrochloride) which is then purified by recrystallization from a suitable solvent. The free base can be regenerated by treatment with a base.Can provide a highly pure product. The choice of acid and solvent is critical for successful crystallization.

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its practical application. A likely synthetic route would involve the N-alkylation of 1-methyl-1,4-diazepane with 3-fluorobenzyl chloride or bromide, or a reductive amination reaction between 1-methyl-1,4-diazepane and 3-fluorobenzaldehyde.

For the N-alkylation reaction, key parameters to optimize would include the choice of base, solvent, reaction temperature, and reaction time. A variety of inorganic and organic bases could be screened, such as potassium carbonate, triethylamine, or diisopropylethylamine. The solvent should be chosen to ensure solubility of the reactants and facilitate the reaction; common choices include acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM).

Reductive amination is a robust and scalable method for the formation of C-N bonds. jocpr.comjocpr.com In this case, the reaction of 1-methyl-1,4-diazepane with 3-fluorobenzaldehyde would form an iminium ion intermediate, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride. Optimization would involve screening different reducing agents, solvents (such as methanol (B129727), ethanol, or dichloroethane), and reaction conditions to maximize the yield and minimize side products.

When scaling up the synthesis from a laboratory to a larger scale, several factors must be considered. These include:

Heat Transfer: Exothermic reactions need to be carefully controlled to prevent runaways. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates.

Reagent Addition: The rate of addition of reagents may need to be controlled to manage reaction exotherms and minimize side reactions.

Work-up and Isolation: Procedures for extraction, washing, and isolation need to be adapted for larger volumes. The choice of purification method (distillation vs. chromatography vs. crystallization) will also be heavily influenced by the scale of the synthesis.

A patent for the production of other 1,4-diazepane derivatives highlights the importance of process optimization for large-scale synthesis, including the selection of appropriate solvents and reagents to ensure high yields and purity. google.com

Structural Characterization and Elucidation of 1 3 Fluorobenzyl 4 Methyl 1,4 Diazepane

Advanced Spectroscopic Techniques for Structural Determination

Modern analytical chemistry offers a powerful arsenal (B13267) of spectroscopic tools for the meticulous characterization of novel chemical entities. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy are indispensable in this regard, each providing unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. In a typical analysis, the ¹H NMR spectrum would display distinct signals for each unique proton environment, with their chemical shifts (δ) indicating the level of electronic shielding and their multiplicity revealing the number of neighboring protons.

For instance, the protons of the 3-fluorobenzyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their splitting patterns dictated by both proton-proton and proton-fluorine couplings. The benzylic protons (Ar-CH₂) would likely resonate as a singlet or a multiplet depending on the conformational dynamics of the molecule. The protons on the diazepane ring and the N-methyl group would appear in the aliphatic region (typically δ 2.0-3.5 ppm).

Complementing this, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would differentiate between the aromatic carbons of the fluorobenzyl ring, the benzylic carbon, the various carbons of the diazepane ring, and the N-methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.9 - 7.4 114 - 164
Benzylic CH₂ ~3.6 ~63
Diazepane CH₂ 2.5 - 2.9 47 - 57

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for characterizing its specific chemical environment. The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the benzene (B151609) ring. Furthermore, the coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (²JCF, ³JCF) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing definitive evidence for the 3-fluoro substitution pattern.

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity and spatial arrangement of the atoms, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons throughout the molecular structure. For example, the COSY spectrum would show correlations between the protons within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is critical for piecing together the molecular fragments, for instance, by showing a correlation between the benzylic protons and the carbons of the fluorophenyl ring, as well as the carbons of the diazepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons that are not necessarily bonded to each other. NOESY correlations can help to determine the preferred conformation of the flexible diazepane ring and the relative orientation of the 3-fluorobenzyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement consistent with its molecular formula, C₁₃H₁₉FN₂. The high accuracy of this measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isomers.

Furthermore, by employing techniques such as collision-induced dissociation (CID), the fragmentation pattern of the molecule can be analyzed. The resulting mass spectrum would show characteristic fragment ions that correspond to the logical cleavage of the molecule, such as the loss of the 3-fluorobenzyl group or fragmentation of the diazepane ring. This fragmentation data provides additional confirmation of the proposed structure.

Table 2: Predicted HRMS Data

Adduct Predicted m/z
[M+H]⁺ 223.1605

Note: m/z refers to the mass-to-charge ratio. These are predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

C=C stretching vibrations within the aromatic ring.

C-N stretching vibrations of the diazepane ring and the benzyl-nitrogen bond.

C-F stretching vibration of the fluorobenzyl group.

The presence and position of these bands provide corroborating evidence for the presence of the key functional groups within the molecule.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2800 - 3000
C=C Aromatic Stretch 1450 - 1600
C-N Stretch 1000 - 1250

Note: These are general ranges and the exact peak positions can vary.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure, conformation, and packing of this compound.

The initial and often most challenging step in a crystallographic study is the growth of high-quality, single crystals. For a compound like this compound, this would typically involve techniques such as:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile (B52724), or a mixture of solvents) would be allowed to evaporate slowly over days or weeks, leading to the gradual formation of crystals.

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

Cooling: A saturated solution of the compound would be slowly cooled, decreasing its solubility and inducing crystallization.

Once crystals are obtained, their quality would be assessed using an optical microscope to check for well-defined faces, lack of cracks, and uniform morphology. A suitable crystal would then be selected for diffraction experiments.

Using a single-crystal X-ray diffractometer, the selected crystal would be exposed to a beam of X-rays. The resulting diffraction pattern of spots would be collected and analyzed to determine the fundamental properties of the crystal lattice.

Unit Cell Parameters: These are the dimensions of the basic repeating unit of the crystal, defined by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The analysis of the symmetry of the diffraction pattern would allow for the determination of the crystal's space group. The space group describes the set of symmetry operations (e.g., rotations, reflections, inversions) that define the arrangement of molecules within the unit cell.

Without experimental data, a hypothetical data table for these parameters cannot be generated.

After solving and refining the crystal structure, a detailed geometric analysis of the this compound molecule would be possible.

Molecular Conformation: The analysis would reveal the preferred three-dimensional shape of the molecule in the solid state. Of particular interest would be the conformation of the seven-membered 1,4-diazepane ring, which typically adopts a twist-chair or twist-boat conformation to minimize steric strain. The orientation of the 3-fluorobenzyl and methyl substituents relative to the diazepane ring would also be precisely determined.

Bond Lengths, Bond Angles, and Dihedral Angles: The precise measurement of all bond lengths (e.g., C-C, C-N, C-F), bond angles (e.g., C-N-C, C-C-C), and dihedral (torsion) angles would be tabulated. These values provide insight into the electronic structure and steric interactions within the molecule. For instance, the C-N-C bond angles within the diazepane ring would indicate the degree of puckering.

A representative, but purely illustrative, data table is shown below to indicate how such information would be presented.

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This data is for illustrative purposes only and is not based on experimental results.)

Bond Lengths (Å)Bond Angles (°)
AtomsLengthAtomsAngle
C(benzyl)-F-C-N-C (diazepane)-
N(1)-C(benzyl)-N-C-C (diazepane)-
N(4)-C(methyl)-F-C(benzyl)-C(benzyl)-
N(1)-C(diazepane)-N(1)-C(benzyl)-C(aromatic)-
N(4)-C(diazepane)-C(methyl)-N(4)-C(diazepane)-

The crystallographic data would also elucidate how individual molecules of this compound pack together to form the crystal lattice. This analysis would identify any significant intermolecular interactions, such as:

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that would be the primary interactions governing the crystal packing.

Dipole-Dipole Interactions: The presence of the polar C-F bond and C-N bonds would likely lead to dipole-dipole interactions that influence molecular alignment.

C-H···F or C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the fluorine atom or nitrogen atoms as acceptors and various C-H groups as donors could play a crucial role in stabilizing the crystal structure, potentially forming specific motifs like chains or sheets.

π-π Stacking: Interactions between the aromatic rings of adjacent 3-fluorobenzyl groups might occur, although these are often weak.

Analysis of these interactions helps in understanding the physical properties of the solid material, such as its melting point and solubility.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment (if applicable)

The compound this compound is achiral as it does not possess a stereocenter and lacks any element of planar or axial chirality. Therefore, it cannot exist as enantiomers.

Because the molecule is achiral, it will not exhibit a signal in Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. These techniques are specifically used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. Since this compound does not have non-superimposable mirror images (enantiomers), the concept of assigning an absolute configuration is not applicable.

Computational Chemistry and Theoretical Studies of 1 3 Fluorobenzyl 4 Methyl 1,4 Diazepane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the fundamental properties of a molecule. Such studies provide insights into geometry, stability, and electronic characteristics. However, no specific DFT studies for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane are available in the searched scientific literature.

Geometry Optimization and Energetic Profiles of Conformations

A geometry optimization would determine the most stable three-dimensional structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles. By calculating the energetic profiles of various possible conformations, researchers could identify the lowest-energy (most stable) conformers. This information is crucial for understanding the molecule's behavior but is currently unpublished for this compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. Visualizing the molecular orbitals and mapping the charge distribution would further elucidate the molecule's electronic properties. This specific data is not available for this compound.

Theoretical Spectroscopic Predictions (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. No such theoretical spectroscopic data has been published for this compound.

Conformational Analysis and Energy Landscapes of the Chemical Compound

The flexibility of the 1,4-diazepane ring and the presence of two substituents suggest a complex conformational landscape for this molecule. A detailed analysis would be required to understand its structural dynamics.

Ring Puckering and Inversion of the 1,4-Diazepane Moiety

The seven-membered 1,4-diazepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. Studies on the parent ring, homopiperazine, have shown it can exist in a pseudo-chair conformation. A comprehensive analysis would involve mapping the energy landscape of the ring puckering and calculating the energy barriers for inversion between different conformations. This level of detail is not present in the current literature for the substituted title compound.

Rotational Barriers and Preferred Orientations of the Benzyl (B1604629) and Methyl Substituents

The rotation around the single bonds connecting the 3-fluorobenzyl and methyl groups to the diazepane ring is subject to energetic barriers. Determining these rotational barriers and identifying the preferred spatial orientations (conformers) of these substituents would be essential for a complete understanding of the molecule's shape and potential interactions. This specific research has not been conducted or published.

Chemical Reactivity and Transformation Studies of 1 3 Fluorobenzyl 4 Methyl 1,4 Diazepane

Reactions Involving the Diazepane Nitrogen Atoms

The 1,4-diazepane ring contains two tertiary nitrogen atoms, N1 and N4, which serve as the primary centers of nucleophilicity and basicity in the molecule. Their reactivity is influenced by the nature of their substituents—a 3-fluorobenzyl group at N1 and a methyl group at N4.

N-Alkylation and N-Acylation Reactions

As tertiary amines, both nitrogen atoms in the diazepane ring are susceptible to reactions with electrophiles such as alkylating and acylating agents.

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of quaternary ammonium (B1175870) salts. dnu.dp.ua This process, known as quaternization, occurs via a nucleophilic substitution mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide. Given that there are two tertiary nitrogens, the reaction can potentially yield two different mono-quaternized products or a di-quaternized product, depending on the stoichiometry and reaction conditions. The N4 nitrogen, bearing a less sterically bulky methyl group, may exhibit slightly higher reactivity toward alkylation compared to the N1 nitrogen, which is attached to the larger 3-fluorobenzyl group.

Table 1: Potential Products of N-Alkylation with Methyl Iodide (CH₃I)
ReactantNitrogen AttackedExpected Product NameProduct Structure
1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane + CH₃I (1 eq.)N11-(3-Fluorobenzyl)-1,4-dimethyl-1,4-diazepan-1-ium iodide[C₁₄H₂₂FN₂]⁺I⁻ (quaternized at N1)
N44-(3-Fluorobenzyl)-1,1-dimethyl-1,4-diazepan-1-ium iodide[C₁₄H₂₂FN₂]⁺I⁻ (quaternized at N4)
This compound + CH₃I (>2 eq.)N1 and N41-(3-Fluorobenzyl)-1,4,4-trimethyl-1,4-diazepan-1,4-diium diiodide[C₁₅H₂₅FN₂]²⁺2I⁻

N-Acylation: The reaction of tertiary amines with acylating agents, such as acyl chlorides or anhydrides, is generally less facile than N-alkylation and typically does not proceed to form stable acylammonium salts under standard conditions. While acylation can occur in related systems to facilitate ring-opening or other transformations, the formation of a stable, isolated N-acyl-diazepanium salt from this compound is not a typical reaction pathway.

Protonation Studies and Basicity Characterization

The presence of lone pairs on the two nitrogen atoms confers basic properties to the molecule, allowing it to accept protons from acids to form ammonium salts. libretexts.org The basicity of each nitrogen, typically expressed by the pKa of its conjugate acid, is influenced by the electronic effects of its substituents. libretexts.org

N4 (Methyl-substituted): The methyl group is electron-donating via an inductive effect. This effect increases the electron density on the N4 nitrogen, making its lone pair more available for protonation and thus rendering it more basic. libretexts.org

N1 (3-Fluorobenzyl-substituted): The 3-fluorobenzyl group has a more complex influence. The benzyl (B1604629) group itself is weakly electron-donating. However, the electronegative fluorine atom on the phenyl ring exerts an electron-withdrawing inductive effect, which can slightly decrease the electron density on the N1 nitrogen compared to a simple benzyl substituent.

Consequently, the N4 nitrogen is predicted to be the more basic of the two and will be preferentially protonated in the presence of one equivalent of acid. The pKa values for the conjugate acids of similar aliphatic tertiary amines typically fall in the range of 10-11. pdx.edu

Table 2: Predicted Basicity of Diazepane Nitrogen Atoms
~10-11 Slightly lower than N4
Nitrogen AtomSubstituentElectronic Effect of SubstituentPredicted Relative BasicityPredicted pKa of Conjugate Acid
N4MethylElectron-donating (inductive)More Basic
N13-FluorobenzylWeakly electron-donating (benzyl) with weak electron-withdrawing (fluoro) influenceLess Basic

Reactivity of the Fluorobenzyl Moiety

The fluorobenzyl portion of the molecule consists of a phenyl ring and a benzylic carbon, both of which are potential sites for chemical reactions.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The phenyl ring is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution on the ring is directed by the two existing substituents: the fluorine atom (at C3) and the -(CH₂)-1-methyl-1,4-diazepan-4-yl group (at C1). libretexts.org

Fluorine: The fluorine atom is an ortho-, para-director due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. csbsju.eduresearchgate.net However, due to its high electronegativity, it is also a deactivating group via a strong inductive effect. csbsju.edu In nitration reactions, fluorobenzene (B45895) yields predominantly the para-substituted product. libretexts.org

Diazepinylmethyl Group: This alkylamine substituent is an ortho-, para-director and an activating group because the alkyl chain is electron-donating. msu.edu

The outcome of an EAS reaction on this compound will be determined by the combined influence of these two groups. The ortho/para directing effects of both substituents will reinforce substitution at certain positions. Specifically, the positions ortho and para to the activating diazepinylmethyl group are C2, C6, and C4. The positions ortho and para to the fluorine atom are C2, C4, and C6. Therefore, electrophilic attack is strongly favored at positions C2, C4, and C6, with the precise ratio of isomers depending on steric hindrance and the specific electrophile used. acs.org It is important to note that under the often acidic conditions of EAS, the diazepane nitrogens may be protonated, which would convert the substituent into a strongly deactivating, meta-directing group. youtube.comyoutube.com

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentPosition on RingClassificationDirects ToActivated Positions
-CH₂-diazepaneC1Activating, Ortho-, Para-directingOrtho, ParaC2, C4, C6
-FC3Deactivating, Ortho-, Para-directingOrtho, ParaC2, C4, C6

Nucleophilic Attack at the Benzyl Carbon Center

The benzylic carbon—the CH₂ group connecting the phenyl ring to the diazepane nitrogen—is a potential site for nucleophilic substitution reactions. chemistry.coach This reactivity is due to the ability of the adjacent aromatic ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions. chemistrysteps.com In a potential reaction, a nucleophile could attack the benzylic carbon, leading to the cleavage of the C-N bond and displacing the diazepane ring as a leaving group.

For this reaction to proceed, the diazepane moiety must be a sufficiently good leaving group. As a neutral tertiary amine, it is a poor leaving group. However, its leaving group ability can be significantly enhanced by quaternizing the benzylic nitrogen (N1) with an alkylating agent. dnu.dp.ua This creates a positively charged nitrogen center, making the substituted diazepane a much better leaving group, thereby facilitating nucleophilic attack at the benzylic position.

Stability and Degradation Pathways Under Controlled Chemical Conditions

The stability of this compound is dependent on the specific chemical environment.

Acidic Conditions: The molecule is stable in mild acidic conditions, where it will exist as the protonated ammonium salt. utexas.edu Strong, non-nucleophilic acids are unlikely to cause degradation beyond protonation.

Basic Conditions: The compound is generally stable in the presence of bases, as it lacks acidic protons that could be readily removed.

Oxidative Conditions: Tertiary amines can be susceptible to oxidation. Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, could potentially oxidize one or both of the nitrogen atoms to form the corresponding N-oxides. Additionally, strong oxidants like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon, provided it has at least one hydrogen, to a carboxylic acid. chemistrysteps.com This would lead to cleavage of the benzyl group and formation of 3-fluorobenzoic acid.

Reductive Conditions: The C-N bond at the benzylic position is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂ over Pd/C). This reaction, known as hydrogenolysis, would cleave the 3-fluorobenzyl group, yielding toluene (B28343) and 1-methyl-1,4-diazepane.

Table 4: Summary of Chemical Stability and Potential Degradation
ConditionReactivity/StabilityPotential Products
Strong AcidStable; forms ammonium salt(s)Protonated diazepane salt
Strong BaseGenerally stableNo reaction
Strong Oxidation (e.g., KMnO₄)Oxidative cleavage at benzylic carbon3-Fluorobenzoic acid
Mild Oxidation (e.g., H₂O₂)Oxidation of nitrogen atomsN-oxide derivatives
Catalytic Hydrogenation (H₂/Pd)Cleavage of benzyl-nitrogen bond (hydrogenolysis)3-Fluorotoluene and 1-methyl-1,4-diazepane

Derivatization Strategies for the Synthesis of Analogues and Related Compounds of this compound

The strategic derivatization of this compound is a key approach for developing analogues and related compounds, enabling the exploration of structure-activity relationships (SAR). Chemical modifications can be systematically applied to different parts of the molecule, primarily focusing on the N1-fluorobenzyl group and the N4-methyl-1,4-diazepane ring system. These transformations allow for the synthesis of a library of related molecules with varied steric and electronic properties.

Modifications at the Fluorobenzyl Position

The N1-benzyl group serves as a critical structural component, but its removal or replacement is a fundamental strategy for creating new analogues. The most common transformation at this position is N-debenzylation, which unmasks the secondary amine at the N1 position of the diazepane ring. This resulting intermediate, 4-methyl-1,4-diazepane, is a versatile scaffold that can be subsequently re-functionalized with a wide array of different substituents.

Catalytic hydrogenation is the most prevalent method for achieving N-debenzylation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds under mild conditions and generally results in high yields of the debenzylated product. Alternative methods, such as transfer hydrogenation using reagents like ammonium formate, can also be employed. The removal of the 3-fluorobenzyl group provides a key synthetic intermediate for introducing diverse aromatic or aliphatic groups at the N1 position, thereby modulating the compound's properties.

ReactantTransformationReagents & ConditionsProduct
This compoundN-DebenzylationH₂, 10% Pd/C, Methanol (B129727), Room Temperature, 1 atm4-methyl-1,4-diazepane

Transformations on the 1,4-Diazepane Ring

The 1,4-diazepane ring offers multiple sites for chemical modification, with the N4-methyl group being a primary target for derivatization. The selective removal of this methyl group is a crucial step in generating analogues with different substituents at the N4 position.

A widely used and effective method for the N-demethylation of tertiary amines is the von Braun reaction. This two-step procedure involves reacting the N-methyl compound with 1-chloroethyl chloroformate (ACE-Cl), which selectively forms a carbamate (B1207046) intermediate at the N4 position while releasing methyl chloride. Subsequent treatment of this intermediate with methanol (methanolysis) results in the cleavage of the carbamate, yielding the secondary amine, 1-(3-fluorobenzyl)-1,4-diazepane, as its hydrochloride salt.

ReactantTransformationReagents & ConditionsProduct
This compoundN-Demethylation1. 1-Chloroethyl chloroformate (ACE-Cl), Dichloromethane (B109758) 2. Methanol, Reflux1-(3-Fluorobenzyl)-1,4-diazepane
1-(3-Fluorobenzyl)-1,4-diazepaneN-AlkylationEthyl iodide, K₂CO₃, Acetonitrile (B52724)1-(3-Fluorobenzyl)-4-ethyl-1,4-diazepane

Advanced Applications and Potential in Chemical Science

Role as a Ligand in Coordination Chemistry

The presence of two tertiary amine nitrogen atoms within the 1,4-diazepane framework allows 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane to function as a versatile bidentate ligand in coordination chemistry. These nitrogen atoms can donate their lone pairs of electrons to form stable coordination complexes with a variety of metal ions.

While specific studies on the complexation of this compound are not extensively documented in publicly available literature, the coordination behavior of analogous N,N'-disubstituted 1,4-diazepane derivatives provides significant insights. For instance, diazepane-based ligands have been successfully used to synthesize complexes with transition metals such as nickel(II) and copper, as well as with lanthanide ions. nih.govresearchgate.net

The formation of these complexes typically involves the reaction of the diazepane ligand with a suitable metal salt in an appropriate solvent. The resulting metal complexes can be characterized using a range of spectroscopic and analytical techniques to elucidate their structure and properties.

Common Characterization Techniques for Metal Complexes:

TechniqueInformation Obtained
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths and angles, coordination geometry, and overall molecular structure. researchgate.net
NMR Spectroscopy (¹H, ¹³C, etc.) Gives information about the ligand environment upon coordination, including chemical shifts that can indicate the nature of the metal-ligand bonding.
FT-IR Spectroscopy Reveals changes in the vibrational frequencies of the ligand's bonds upon coordination to the metal center.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can help to determine the coordination geometry and the nature of the metal-ligand interactions.
Elemental Analysis Confirms the empirical formula of the synthesized complex.
Magnetic Susceptibility Determines the magnetic properties of the complex, which is particularly useful for complexes with paramagnetic metal centers. uomustansiriyah.edu.iqnih.gov

For example, the crystal structure of a copper complex with a 1,4-diazepane ligand has been reported, revealing a distorted tetrahedral geometry around the Cu(II) center, with the diazepane acting as a chelating ligand through its two nitrogen atoms. researchgate.net Similarly, lanthanide complexes with heptadentate ligands derived from a 1,4-diazepine moiety have been prepared and studied. nih.gov

This compound is expected to act primarily as a bidentate chelating ligand, forming a stable seven-membered chelate ring with a metal ion. The flexibility of the diazepane ring allows it to adopt various conformations, such as a chair or boat form, to accommodate the geometric preferences of different metal centers. nih.gov The electronic properties of the ligand, influenced by the electron-donating nature of the methyl group and the electron-withdrawing effect of the fluorobenzyl group, can modulate the stability and reactivity of the resulting metal complexes.

The coordination of both nitrogen atoms to a single metal center is the most common mode. However, depending on the reaction conditions and the nature of the metal, it could potentially also act as a bridging ligand, linking two metal centers.

Application in Catalysis

The metal complexes derived from 1,4-diazepane ligands hold promise as catalysts in various organic transformations due to the ability of the metal center to activate substrates and the potential for the ligand to influence the steric and electronic environment of the catalytic site.

A significant area of interest is the catalytic conversion of carbon dioxide (CO₂), an abundant and renewable C1 feedstock, into valuable chemicals. ruhr-uni-bochum.deresearchgate.net Research has shown that nickel(II) complexes of diazepane-based ligands can effectively catalyze the transformation of atmospheric CO₂ into organic carbonates. researchgate.net This suggests that a complex of this compound with a suitable metal, such as nickel, could potentially exhibit similar catalytic activity for CO₂ fixation. The amine functionalities within the ligand framework can play a crucial role in the capture and activation of CO₂.

While specific applications of this compound complexes in other organic transformations are not yet reported, related transition metal complexes are known to catalyze a wide array of reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mdpi.com The development of catalysts based on this ligand could offer new possibilities in synthetic organic chemistry.

If a chiral version of this compound were to be synthesized, its metal complexes could be explored as catalysts for asymmetric reactions. The chirality of the ligand can create a chiral environment around the metal center, which can induce stereoselectivity in the catalytic transformation, leading to the preferential formation of one enantiomer of the product over the other. mdpi.comnih.gov The conformational rigidity and steric bulk of the chiral diazepane ligand would be crucial in determining the degree of enantioselectivity. Such chiral catalysts are highly valuable in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry is critical. nih.gov

Utility as a Building Block in Complex Chemical Synthesis

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. jocpr.comresearchgate.net Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

Its structure can be systematically modified at several positions to generate a library of diverse compounds for drug discovery. For instance, the secondary amine in a precursor could be functionalized to introduce the 3-fluorobenzyl group, and the primary amine could be methylated. The diazepane ring itself can be part of a larger, more intricate molecular architecture.

An example of the utility of diazepane derivatives as building blocks is the synthesis of a series of diazepane-containing compounds as sigma receptor (σR) ligands, which have potential applications as antipsychotics and antiamnesics. nih.gov In these syntheses, a commercially available 1-benzyl-1,4-diazepane (B1296151) was used as the starting material and was subsequently functionalized to produce the target molecules. nih.gov Similarly, this compound could be employed in multi-step synthetic routes to access novel and complex chemical entities. The synthesis of various substituted 1,4-diazepanes and their subsequent conversion into other compounds, such as through reduction or cross-coupling reactions, highlights the versatility of this scaffold in organic synthesis. acs.org

Contributions to Fundamental Organic Reaction Development

The primary contribution of compounds like this compound to fundamental organic reaction development lies in the synthetic strategies devised to construct their core 1,4-diazepane framework. The development of novel and efficient methods for the synthesis of such seven-membered heterocyclic systems is a continuing challenge and a significant area of research in organic chemistry. These synthetic routes often showcase the application and advancement of various reaction types.

One of the key approaches to the synthesis of the 1,4-diazepane ring is through domino reactions. A notable example involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.org This method is praised for its step- and atom-economy, often proceeding from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates, and can frequently be performed under solvent-free conditions. acs.org

Another significant advancement in the synthesis of 1,4-diazepanes is the use of multicomponent reactions (MCRs). For instance, the Ugi four-component reaction (Ugi-4CR) has been employed to rapidly assemble complex benzodiazepine (B76468) scaffolds. nih.gov In a typical sequence, an amine component like methyl anthranilate reacts with an isocyanide, an aldehyde (such as Boc-glycinal), and a carboxylic acid. nih.gov Subsequent deprotection and intramolecular cyclization yield the desired 1,4-diazepine ring. nih.gov

The table below summarizes some of the key synthetic strategies for the 1,4-diazepane ring system.

Synthetic Strategy Key Reaction Type(s) Starting Materials Key Features
Domino ProcessAza-Nazarov cyclization, Aza-Michael addition1,2-diamines, alkyl 3-oxohex-5-enoatesStep- and atom-economical, often solvent-free. acs.org
Multicomponent ReactionUgi-4CR, Intramolecular cyclizationMethyl anthranilate, isocyanide, aldehyde, carboxylic acidRapid assembly of complex scaffolds. nih.gov
Reductive AminationCarbonyl amine condensation, reduction1,4-Diazepane-6-amine, 4-alkoxy-2-hydroxybenzaldehydesOne-pot synthesis for producing tri-substituted diazepanes. nih.gov
Catalytic CyclizationPalladium-catalyzed C-N couplingN-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonatesForms seven-membered benzodiazepine cores via π-allylpalladium intermediates. mdpi.com
Diol-Diamine CouplingHydrogen borrowing catalysisDiamines, diolsEnvironmentally friendly, high yields, catalyzed by ruthenium(II) complexes. organic-chemistry.org

Furthermore, research into the synthesis of chiral 1,4-diazepanes has led to the application and development of asymmetric reactions. researchgate.net Asymmetric reductive amination is a key method for producing chiral amines and has been successfully applied to the synthesis of chiral 1,4-diazepanes. researchgate.net Additionally, enzymatic intramolecular asymmetric reductive amination has been developed, showcasing the growing importance of biocatalysis in constructing enantiomerically pure heterocyclic compounds. researchgate.net

The development of new catalytic systems is also a crucial aspect of this field. For example, Keggin-type heteropolyacids have been shown to be efficient catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes. nih.gov These catalysts offer advantages such as high yields and short reaction times. nih.gov More recently, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been utilized for the coupling of diols and diamines to produce diazepanes through a hydrogen borrowing mechanism, which is a more environmentally friendly approach. organic-chemistry.org

The synthesis of benzo-fused derivatives, such as benzodiazepines, has also seen significant advancements. Palladium-catalyzed reactions, including intramolecular C-N bond coupling, have become a powerful tool for constructing these frameworks. benthamdirect.commdpi.com These methods often involve the formation of key intermediates like π-allylpalladium complexes that undergo subsequent intramolecular nucleophilic attack to form the seven-membered ring. mdpi.com

The following table details some of the catalysts used in the synthesis of 1,4-diazepane and its benzo-fused analogues.

Catalyst Reaction Type Substrates Significance
Keggin-type heteropolyacidsCondensation/CyclizationKetimine intermediates, aldehydesHigh yields and short reaction times. nih.gov
(Pyridyl)phosphine-ligated ruthenium(II)Diol-diamine coupling (Hydrogen Borrowing)Diamines, diolsEnvironmentally friendly and efficient. organic-chemistry.org
Palladium complexes (e.g., Pd(PPh3)4)C-N Coupling/CyclizationN-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonatesAccess to a diverse range of benzodiazepine derivatives. mdpi.com
Copper(I) iodide/N,N-dimethylglycineIntramolecular cross-coupling1-(2-bromobenzyl)azetidine-2-carboxamidesFacile and efficient synthesis under mild conditions. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for the Compound

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane will likely focus on several key areas of sustainable chemistry.

One promising approach is the adoption of flow chemistry . This technology offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. nih.govyoutube.com The continuous nature of flow synthesis can lead to higher yields and purity while minimizing waste generation. nih.gov For the synthesis of 1,4-diazepane derivatives, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for optimizing the multi-step processes often involved. acs.org

Another avenue for sustainable synthesis lies in the application of biocatalysis . Enzymes offer unparalleled selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents. nih.gov The use of biocatalysts could be explored for key steps in the synthesis of this compound, such as asymmetric amination or C-N bond formation, to produce enantiomerically pure products. mdpi.comresearchgate.net This aligns with the growing demand for green and sustainable pharmaceutical manufacturing. researchgate.net

Furthermore, the exploration of novel catalytic systems , including earth-abundant metal catalysts and organocatalysts, can provide greener alternatives to traditional heavy metal catalysts. nih.gov These catalysts can promote key bond-forming reactions with high efficiency and selectivity, contributing to more sustainable synthetic pathways.

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced safety, improved control, scalability, higher yields, reduced waste. nih.govyoutube.comDevelopment of continuous flow processes for multi-step synthesis, optimization of reaction parameters. acs.org
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact, production of enantiomerically pure compounds. nih.govmdpi.comIdentification and engineering of enzymes for key synthetic steps, integration into chemoenzymatic routes. researchgate.net
Novel Catalysis Use of earth-abundant and less toxic catalysts, high efficiency and selectivity. nih.govDesign and application of novel metal- and organo-catalysts for C-N bond formation and other key reactions.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully optimize and control the synthesis of this compound, the implementation of Process Analytical Technology (PAT) is crucial. nih.govacs.org PAT utilizes in-situ spectroscopic techniques to monitor reaction progress in real-time, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. organic-chemistry.org

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, products, and intermediates throughout a chemical reaction. nih.govorganic-chemistry.org By monitoring characteristic vibrational bands, researchers can gain a detailed understanding of reaction kinetics and pathways. acs.org For the synthesis of 1,4-diazepane derivatives, in-situ FTIR could be employed to monitor the progress of N-alkylation or other key bond-forming steps.

Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-state transformations. mdpi.comsemanticscholar.org Its application in continuous flow synthesis is also gaining traction, allowing for real-time quality control. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly FlowNMR, provides detailed structural information and can be used for non-invasive, real-time reaction monitoring. uni.lu This technique can be invaluable for elucidating complex reaction mechanisms and identifying transient species. cymitquimica.com

Spectroscopic ProbeInformation ProvidedApplication in Synthesis
In-situ FTIR Real-time concentration of reactants, products, and intermediates; reaction kinetics and mechanisms. nih.govorganic-chemistry.orgMonitoring N-alkylation and other key bond-forming steps.
Raman Spectroscopy Complementary vibrational information, suitable for aqueous and solid-state analysis, real-time monitoring in flow systems. mdpi.comsemanticscholar.orgIn-process control and quality assurance, especially in continuous manufacturing.
FlowNMR Detailed structural information, non-invasive monitoring, elucidation of complex mechanisms. uni.luMechanistic studies and identification of transient intermediates. cymitquimica.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These powerful computational tools can be leveraged to accelerate the design and development of novel derivatives of this compound with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure. acs.orguni-muenster.de By training ML algorithms on datasets of known compounds and their activities, researchers can identify key structural features that contribute to a desired biological effect. This approach can be used to design new 1,4-diazepane derivatives with enhanced potency or selectivity.

Deep learning algorithms can be employed for reaction prediction and synthesis planning. nih.gov These models can analyze vast amounts of chemical reaction data to predict the outcome of a reaction or to propose a synthetic route to a target molecule. This can significantly reduce the time and resources required for synthetic route development.

Furthermore, AI can be used to predict various physicochemical properties of molecules, such as solubility, permeability, and metabolic stability, which are crucial for drug development. uni.lu Web-based applications are already emerging that utilize AI to predict the affinity of molecules for specific biological targets, such as serotonin (B10506) receptors. mdpi.comresearchgate.netorganic-chemistry.org

AI/ML ApplicationPurposePotential Impact
QSAR Modeling Predict biological activity based on chemical structure. acs.orguni-muenster.deDesign of novel derivatives with improved potency and selectivity.
Reaction Prediction Predict the outcome of chemical reactions and propose synthetic routes. nih.govAcceleration of synthetic route development and optimization.
Property Prediction Predict physicochemical and ADMET properties. uni.luEarly-stage identification of promising drug candidates with favorable properties.

Development of Novel Theoretical Models for Complex Chemical Phenomena

Computational chemistry provides a powerful lens through which to understand the intricate behavior of molecules at the atomic level. The development of novel theoretical models can offer profound insights into the structure, reactivity, and properties of this compound.

Conformational analysis of the 1,4-diazepane ring is crucial, as its flexibility can significantly influence its interaction with biological targets. researchgate.net Advanced computational methods can be used to explore the potential energy surface of the molecule and identify its low-energy conformations. Understanding the preferred conformations is essential for rational drug design.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, including its interactions with solvents and biological macromolecules. nih.gov These simulations can help to elucidate the binding mechanism of the compound to its target receptor and to predict its binding affinity.

Quantum mechanical (QM) calculations can be used to investigate the electronic structure of the molecule and to model chemical reactions. These calculations can provide insights into reaction mechanisms, transition state geometries, and activation energies, which are invaluable for understanding and predicting chemical reactivity.

Theoretical ModelFocusApplication
Conformational Analysis Identifying stable conformations of the 1,4-diazepane ring. researchgate.netInforming the design of conformationally constrained analogs with improved activity.
Molecular Dynamics Simulating the dynamic behavior and interactions of the molecule. nih.govElucidating binding mechanisms and predicting binding affinities.
Quantum Mechanics Investigating electronic structure and modeling chemical reactions.Understanding reaction mechanisms and predicting reactivity.

Unexplored Chemical Transformations and Functionalizations of the Compound

The rich chemistry of the 1,4-diazepane scaffold and the fluorobenzyl moiety presents numerous opportunities for unexplored chemical transformations and functionalizations. These modifications could lead to the discovery of new derivatives with unique properties and applications.

C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds. organic-chemistry.org This approach could be applied to the aromatic ring or the diazepane core to introduce new functional groups and to create novel molecular architectures. nih.govyoutube.com The fluorine substituent on the benzyl (B1604629) ring may influence the regioselectivity of such reactions.

Ring-opening and ring-expansion reactions of the 1,4-diazepane ring could lead to the synthesis of novel heterocyclic systems. acs.orgmdpi.com These transformations could be triggered by various reagents and conditions, offering access to a diverse range of molecular scaffolds. nih.gov

Functionalization of the N-methyl group could provide a handle for further derivatization. For instance, demethylation followed by the introduction of different alkyl or aryl groups could be explored to modulate the compound's properties.

Further exploration of cycloaddition reactions involving the diazepane ring could also lead to the formation of novel fused or spirocyclic systems, expanding the chemical space around this core structure.

Potential for Integration into Advanced Materials Science (non-biological)

While the primary focus of research on 1,4-diazepane derivatives has been in the biological realm, the unique structural and electronic properties of this compound suggest potential applications in non-biological advanced materials science.

The presence of nitrogen atoms in the diazepane ring and the fluorine atom on the benzyl group could make this compound a candidate for the development of novel ligands for metal complexes . These complexes could exhibit interesting catalytic, optical, or magnetic properties.

Furthermore, the incorporation of this compound into polymeric materials could impart specific functionalities. For example, it could be used as a monomer or a cross-linking agent to create polymers with tailored properties for applications in areas such as gas separation or ion conduction. The fluorinated nature of the molecule could also be leveraged to create materials with low surface energy and unique wetting properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Acylation/alkylation : Introducing the 3-fluorobenzyl group to the diazepane core under basic conditions (e.g., NaH or K₂CO₃ in dry DMF) .
  • Methylation : Selective N-methylation using methyl iodide or dimethyl sulfate in the presence of a base to avoid over-alkylation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization for final isolation .
    Optimization strategies : Adjusting reaction temperature (40–80°C), inert atmosphere (N₂/Ar), and catalyst choice (e.g., Pd/C for hydrogenation steps) to improve yield (typically 50–70%) and selectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., fluorobenzyl proton shifts at δ 7.2–7.4 ppm) and diazepane ring conformation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (calculated for C₁₃H₁₈FN₂: 230.15 g/mol) .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

  • LogP : Estimated ~2.1 (moderate lipophilicity), suggesting solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility .
  • Stability : Susceptible to oxidation at the benzyl fluorine moiety; store under inert gas (N₂) at –20°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

  • Substitution patterns : Replace the 3-fluorobenzyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate receptor binding affinity .
  • Ring modifications : Introduce heteroatoms (e.g., S or O) into the diazepane ring to alter conformational flexibility and metabolic stability .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions with target receptors (e.g., GPCRs or ion channels) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements in enzyme inhibition) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies in vitro vs. in vivo .
  • Control experiments : Include positive/negative controls (e.g., known receptor agonists/antagonists) to validate assay conditions .

Q. How can computational methods predict the pharmacokinetic and toxicological profiles of this compound?

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F = ~45%), CYP450 inhibition (risk of drug-drug interactions), and hepatotoxicity (low risk) .
  • Toxicity screening : Apply QSAR models (e.g., ProTox-II) to predict mutagenicity and organ-specific toxicity .

Q. What in vitro assays are recommended for evaluating the compound’s potential in neurological disorder research?

  • Receptor binding assays : Radioligand competition assays (e.g., [³H]-GABA for GABAₐ receptor affinity) .
  • Functional assays : Calcium imaging or patch-clamp electrophysiology to assess ion channel modulation .
  • Neuroinflammatory models : Measure TNF-α/IL-6 suppression in LPS-stimulated microglial cells .

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Ref
Alkylation3-Fluorobenzyl chloride, K₂CO₃, DMF, 60°C6592
MethylationCH₃I, NaH, THF, RT5889
PurificationSilica gel (CH₂Cl₂/MeOH 9:1)98

Q. Table 2. Predicted vs. Experimental LogP Values

MethodLogP (Predicted)LogP (Experimental)Error
SwissADME2.12.3±0.2
XLogP31.92.3±0.4

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